2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-[3-(propan-2-yl)phenyl]acetamide
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Overview
Description
2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-[3-(propan-2-yl)phenyl]acetamide is a complex organic compound that features a quinoline core substituted with an oxadiazole ring and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-[3-(propan-2-yl)phenyl]acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, aldehydes, and cyclic anhydrides, in the presence of a base like NaOH in a DMSO medium.
Quinoline Core Synthesis: The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.
Coupling Reactions: The final step involves coupling the oxadiazole and quinoline intermediates with the acetamide group under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-[3-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the oxadiazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core and the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could lead to partially or fully reduced derivatives.
Scientific Research Applications
2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-[3-(propan-2-yl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential anticancer, antiviral, or antibacterial agent.
Biological Studies: It can be used in studies to understand its interaction with various biological targets, such as enzymes and receptors.
Material Science: The compound’s properties may be explored for applications in material science, such as in the development of organic semiconductors or fluorescent dyes.
Mechanism of Action
The mechanism of action of 2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-[3-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. For instance, oxadiazole derivatives are known to act as selective inhibitors of human carbonic anhydrase isoforms, which are related to cancer therapy . The compound may also interact with other enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ataluren: Used for the treatment of Duchenne muscular dystrophy.
Azilsartan: Applied for hypertension medication.
Opicapone: Approved as adjunctive therapy for Parkinson’s disease.
Uniqueness
What sets 2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-[3-(propan-2-yl)phenyl]acetamide apart is its unique combination of the quinoline core and the oxadiazole ring, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
IUPAC Name |
2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1-yl]-N-(3-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c1-15(2)17-6-5-7-18(12-17)26-22(30)14-29-21-9-4-3-8-19(21)20(13-23(29)31)25-27-24(28-32-25)16-10-11-16/h3-9,12-13,15-16H,10-11,14H2,1-2H3,(H,26,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTGXQJAIDNTJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C(=CC2=O)C4=NC(=NO4)C5CC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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